1-Methyl-3-phenyl-5-trifluoromethyl-1H-quinolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-3-phenyl-5-trifluoromehtyl-1H-quinolin-4-one is a synthetic organic compound with the molecular formula C17H12F3NO and a molecular weight of 303.28 g/mol . This compound is notable for its unique structure, which includes a quinoline core substituted with methyl, phenyl, and trifluoromethyl groups. It is primarily used in proteomics research applications .
Vorbereitungsmethoden
The synthesis of 1-Methyl-3-phenyl-5-trifluoromehtyl-1H-quinolin-4-one involves several steps, typically starting with the formation of the quinoline core. One common method involves the cyclization of appropriate precursors under specific conditions. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific solvents to facilitate the cyclization process .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of advanced catalytic systems to enhance reaction efficiency .
Analyse Chemischer Reaktionen
1-Methyl-3-phenyl-5-trifluoromehtyl-1H-quinolin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives with additional oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Common reagents and conditions used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1-Methyl-3-phenyl-5-trifluoromehtyl-1H-quinolin-4-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in various organic synthesis reactions.
Biology: The compound is used in proteomics research to study protein interactions and functions. Its ability to interact with specific proteins makes it a useful tool in biological research.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Industry: The compound is used in the development of advanced materials and chemical products, including pharmaceuticals and agrochemicals
Wirkmechanismus
The mechanism of action of 1-Methyl-3-phenyl-5-trifluoromehtyl-1H-quinolin-4-one involves its interaction with specific molecular targets, such as proteins and enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways, which are critical for cellular functions .
Vergleich Mit ähnlichen Verbindungen
1-Methyl-3-phenyl-5-trifluoromehtyl-1H-quinolin-4-one can be compared with other similar compounds, such as:
1-Methyl-3-phenyl-1H-quinolin-4-one: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
1-Methyl-5-trifluoromehtyl-1H-quinolin-4-one: Lacks the phenyl group, leading to variations in its biological activity and applications.
3-Phenyl-5-trifluoromehtyl-1H-quinolin-4-one: Lacks the methyl group, affecting its chemical stability and reactivity
The uniqueness of 1-Methyl-3-phenyl-5-trifluoromehtyl-1H-quinolin-4-one lies in its specific combination of substituents, which confer distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C17H12F3NO |
---|---|
Molekulargewicht |
303.28 g/mol |
IUPAC-Name |
1-methyl-3-phenyl-5-(trifluoromethyl)quinolin-4-one |
InChI |
InChI=1S/C17H12F3NO/c1-21-10-12(11-6-3-2-4-7-11)16(22)15-13(17(18,19)20)8-5-9-14(15)21/h2-10H,1H3 |
InChI-Schlüssel |
LIRIZWODPYKKSW-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C(=O)C2=C(C=CC=C21)C(F)(F)F)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.